molecular formula C5H7N3OS B6167076 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol CAS No. 1343157-29-8

1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol

Cat. No. B6167076
CAS RN: 1343157-29-8
M. Wt: 157.2
InChI Key:
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Description

The compound “1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol” is a derivative of the 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known for its various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . The presence of the =N-C-S moiety and strong aromaticity of the ring are the requirements for low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazole have enormous capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .


Physical And Chemical Properties Analysis

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol involves the reaction of 2-amino-1,3,4-thiadiazole with epichlorohydrin to form 1-(chloromethyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with ethylene oxide to form 1-(2-hydroxyethyl)-1,3,4-thiadiazol-2-amine. Finally, this compound is reacted with azetidine to form the desired product.", "Starting Materials": [ "2-amino-1,3,4-thiadiazole", "Epichlorohydrin", "Ethylene oxide", "Azetidine" ], "Reaction": [ "2-amino-1,3,4-thiadiazole + epichlorohydrin -> 1-(chloromethyl)-1,3,4-thiadiazol-2-amine", "1-(chloromethyl)-1,3,4-thiadiazol-2-amine + ethylene oxide -> 1-(2-hydroxyethyl)-1,3,4-thiadiazol-2-amine", "1-(2-hydroxyethyl)-1,3,4-thiadiazol-2-amine + azetidine -> 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol" ] }

CAS RN

1343157-29-8

Product Name

1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol

Molecular Formula

C5H7N3OS

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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